molecular formula C27H21N3O5 B2376077 N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-13-1

N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2376077
CAS RN: 877657-13-1
M. Wt: 467.481
InChI Key: YYZHVNMZRMBYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H21N3O5 and its molecular weight is 467.481. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of compounds, including those similar to N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, have been synthesized and evaluated for their potential anticancer activity. One study highlighted the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against a panel of 60 cancer cell lines. A compound from this series showed significant growth inhibition against eight cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).

Radiosynthesis for Imaging

Compounds within this structural class have been explored for their use in radiosynthesis, specifically for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This includes the development of novel series of compounds as selective ligands for imaging neuroinflammatory processes, which are early biomarkers of various neurological diseases (Dollé et al., 2008).

Evaluation of Antitumor Activity

Another research effort involved the synthesis and antitumor activity evaluation of new derivatives bearing different heterocyclic rings. These studies aim to identify novel compounds with considerable anticancer activity against specific cancer cell lines, further emphasizing the therapeutic potential of this class of molecules (Yurttaş et al., 2015).

Ligands for Neuroinflammation Imaging

Further research into pyrazolo[1,5-a]pyrimidines, closely related to the compound , revealed their synthesis and evaluation as ligands for the translocator protein 18 kDa (TSPO). These compounds have been assessed for their potential in vivo as PET-radiotracers for neuroinflammation, indicating their relevance in diagnosing and studying neurodegenerative diseases (Damont et al., 2015).

Biological Activities and Molecular Docking

A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides explored their synthesis and evaluation for various biological activities, including antioxidant, antibacterial, and urease inhibition. Molecular docking studies were performed to understand the mode of action of these compounds, highlighting the role of hydrogen bonding in enzyme inhibition (Gull et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-16-7-13-20(14-8-16)30-26(33)25-24(21-5-3-4-6-22(21)35-25)29(27(30)34)15-23(32)28-19-11-9-18(10-12-19)17(2)31/h3-14H,15H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZHVNMZRMBYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

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